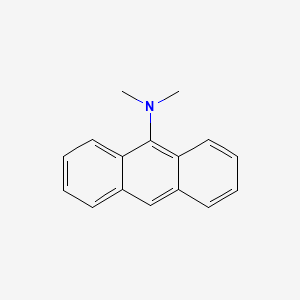![molecular formula C11H9ClN2O2 B12544749 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione CAS No. 142226-55-9](/img/structure/B12544749.png)
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is a chemical compound characterized by a piperazine ring substituted with a chlorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection with PhSH followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity through various purification techniques.
化学反応の分析
Types of Reactions
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated piperazine rings.
科学的研究の応用
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
類似化合物との比較
Similar Compounds
Piperazine: A simpler analog with a wide range of pharmaceutical applications.
3-(3,4-Dihydroxybenzyl)piperazine-2,5-dione: A derivative with potential anticancer activity.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
142226-55-9 |
|---|---|
分子式 |
C11H9ClN2O2 |
分子量 |
236.65 g/mol |
IUPAC名 |
3-[(3-chlorophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-3-1-2-7(4-8)5-9-11(16)13-6-10(15)14-9/h1-5H,6H2,(H,13,16)(H,14,15) |
InChIキー |
SSXRIGCRTSWRIY-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=CC2=CC(=CC=C2)Cl)C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




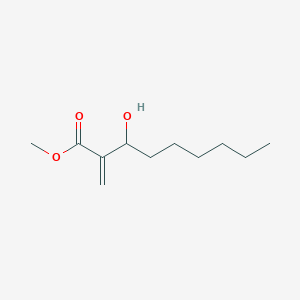
![Acetic acid;3-[5-(3-hydroxyprop-1-ynyl)-2,4-dimethoxyphenyl]prop-2-yn-1-ol](/img/structure/B12544683.png)
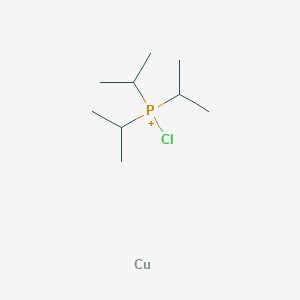
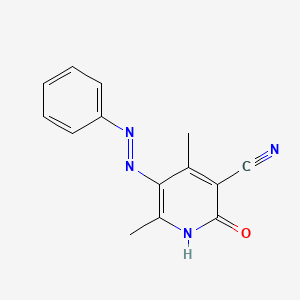

![4-(7-Methyl-2H-furo[2,3-f][1,3]benzodioxol-6-yl)benzene-1,3-diol](/img/structure/B12544704.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-ethylpropoxy)phenyl]-](/img/structure/B12544706.png)
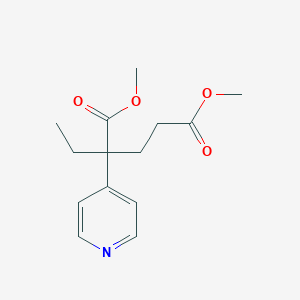
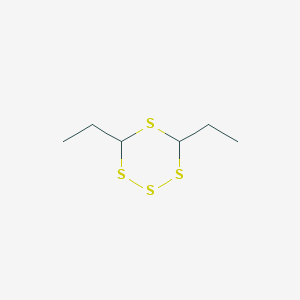
![Benzonitrile, 3-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B12544725.png)
